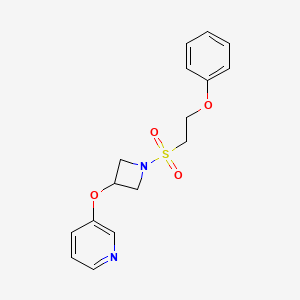
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethyl-N-(3-methylbutyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiadiazine derivatives typically involves the reaction of suitable starting materials under controlled conditions. For instance, one study describes the synthesis of a related compound by reacting 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid with carbonyldiimidazole in dry tetrahydrofuran, followed by the addition of N-butylamine . Another study reports the synthesis of a 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide by reacting 2-aminobenzenesulfonamide with acetone . These methods highlight the versatility in the synthesis of benzothiadiazine derivatives.
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by the presence of a thiadiazine ring, which can significantly influence the overall geometry of the molecule. For example, the crystal structure analysis of one derivative showed that the thiadiazine ring is orthogonal to the plane passing through the aromatic ring, with a dihedral angle of 93.72° . The presence of substituents can lead to deviations and steric hindrance, affecting the planarity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzothiadiazine derivatives can be influenced by the functional groups attached to the core structure. Although the provided papers do not detail specific chemical reactions beyond synthesis, the presence of amide bonds and sulfonamide groups suggests potential for further functionalization and reactivity under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are closely related to their molecular structure. The crystal packing and intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing these compounds . Hirshfeld surface analysis and non-covalent interaction (NCI) analyses are tools used to understand these interactions . Additionally, the physicochemical properties of these compounds, such as solubility and stability, can be predicted to assess their potential as drug-like molecules .
Biological Properties Analysis
Benzothiadiazine derivatives have been explored for various biological activities. Some compounds in this class have shown potential as diuretics, while others have been tested for analgesic properties . Molecular docking studies have also suggested that certain derivatives could interact with biological receptors, such as the AMPA receptor, indicating potential for modulatory effects .
Scientific Research Applications
Toxicological Evaluation
A comprehensive toxicological assessment was conducted on two structurally related flavors with modifying properties, which are chemically similar to the compound . These studies were aimed at evaluating their safety for use in food and beverage applications. The findings revealed minimal oxidative metabolism in vitro, poor absorption, and rapid elimination in rat pharmacokinetics. Furthermore, no genotoxic concerns were observed, as both compounds were not found to be mutagenic, clastogenic, nor did they induce micronuclei in vitro or in vivo. Subchronic oral toxicity studies in rats established no-observed-adverse-effect-levels (NOAELs), indicating their potential safety for consumption (A. Arthur et al., 2015).
Synthesis and Biological Properties
Research has extended into the synthesis and biological properties of compounds within the 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides series, highlighting a methodological approach to developing substances with potential diuretic and analgesic applications. This investigation demonstrates the chemical versatility and potential therapeutic relevance of this chemical structure (I. Ukrainets et al., 2017).
Discovery of Norepinephrine Inhibitors
In another study, modifications of previously identified compounds led to the discovery of a new series of norepinephrine transporter inhibitors. These compounds exhibit potent and selective inhibition properties, highlighting their potential in treating various conditions such as pain and dysfunction related to norepinephrine transport (D. O'Neill et al., 2011).
Antimicrobial Activities
The synthesis and antimicrobial activity of novel 1,4-benzothiazine derivatives were explored, presenting a new avenue for developing anti-bacterial and anti-fungal agents. This research underscores the compound's utility in addressing microbial resistance and the need for new therapeutic agents (Naveed Ahmad et al., 2011).
Pharmaceutical and Therapeutic Potentials
Further research delves into the synthesis of derivatives with potential pharmaceutical applications, illustrating the compound's versatility in drug development. Studies focus on novel methods for preparing derivatives, investigating their structure-activity relationships, and evaluating their efficacy as therapeutic agents (C. Blackburn et al., 2005).
properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-16-5-4-6-19(11-16)28-25(30)17-7-9-29(10-8-17)24-18(14-26)15-27-21-13-23(32-3)22(31-2)12-20(21)24/h4-6,11-13,15,17H,7-10H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJDAXEOQFWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)
![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)



![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)
